(1-Cyclohexylethyl)(propyl)amine

Description

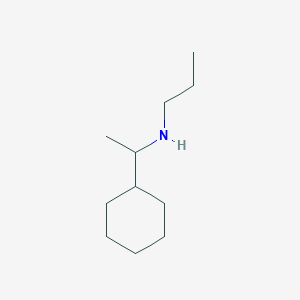

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-(1-cyclohexylethyl)propan-1-amine |

InChI |

InChI=1S/C11H23N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h10-12H,3-9H2,1-2H3 |

InChI Key |

NKPYDKIYCJRIEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexylethyl Propyl Amine

Alkylation Approaches to (1-Cyclohexylethyl)(propyl)amine

Alkylation is a fundamental method for forming carbon-nitrogen bonds. In the synthesis of this compound, this can be approached in two ways: by using a propylamine (B44156) precursor as the nucleophile or by using a cyclohexylethylamine derivative as the nucleophile. Both routes involve the reaction of an amine with an alkylating agent, typically an alkyl halide.

In this synthetic route, propylamine acts as the nucleophile, attacking an electrophilic 1-cyclohexylethyl group. The typical substrate for this reaction would be a 1-cyclohexylethyl halide, such as 1-bromo-1-cyclohexylethane or 1-iodo-1-cyclohexylethane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

A significant challenge in this approach is controlling the selectivity of the alkylation. Propylamine, as a primary amine, can react with the alkylating agent to form the desired secondary amine, this compound. However, this product is also nucleophilic and can react with another molecule of the alkylating agent to produce a tertiary amine, (1-Cyclohexylethyl)2(propyl)amine. Furthermore, the starting propylamine can be deprotonated by the product amine, leading to complex reaction mixtures. To favor the formation of the secondary amine, reaction conditions must be carefully controlled, often by using a large excess of the primary amine precursor.

An alternative and often more selective approach is the alkylation of a 1-cyclohexylethylamine precursor with a propylating agent. In this method, 1-cyclohexylethylamine is the starting nucleophile, and it reacts with an electrophile such as 1-propyl iodide, 1-propyl bromide, or a propyl sulfonate ester (e.g., propyl tosylate).

This method is generally preferred as the starting primary amine, 1-cyclohexylethylamine, is reacted to form the desired secondary amine. While over-alkylation to a tertiary amine (in this case, (1-Cyclohexylethyl)(dipropyl)amine) is still possible, it is often easier to control than in the previous method. The reactivity of the propylating agent can be chosen to modulate the reaction rate, with iodides being more reactive than bromides.

To maximize the yield of the desired secondary amine and minimize the formation of byproducts like tertiary amines, several reaction parameters can be optimized. These include the choice of solvent, the type and amount of base used, the reaction temperature, and the stoichiometry of the reactants. A non-nucleophilic base is typically added to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Interactive Table: Optimization of N-Alkylation Conditions

| Parameter | Condition A | Condition B | Condition C | Condition D | Outcome |

|---|---|---|---|---|---|

| Solvent | Acetonitrile (B52724) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Ethanol | DMF often leads to higher yields due to its polar aprotic nature, which accelerates SN2 reactions. |

| Base | K2CO3 | NaH | Triethylamine (Et3N) | Diisopropylethylamine (DIPEA) | Strong, non-nucleophilic bases like NaH or hindered bases like DIPEA are effective in preventing side reactions. |

| Temperature | Room Temp (25°C) | 50°C | 80°C | Reflux | Higher temperatures can increase the reaction rate but may also promote elimination side reactions and over-alkylation. |

| Amine:Halide Ratio | 1.1 : 1 | 3 : 1 | 1 : 1.1 | 1 : 1 (with base) | Using an excess of the starting amine (e.g., 3:1) can help minimize the formation of the tertiary amine byproduct. |

This table presents generalized conditions for N-alkylation reactions to illustrate optimization principles.

Reductive Amination Strategies for this compound

Reductive amination is a highly efficient and widely used method for synthesizing amines. wikipedia.org This process involves two key steps: the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, followed by the reduction of this intermediate to the target amine. acsgcipr.org This can be performed in a single "direct" or "one-pot" reaction. wikipedia.org

To synthesize this compound, the appropriate carbonyl precursor is 1-cyclohexylethanone (B3024942), which reacts with propylamine. The reaction begins with the nucleophilic attack of propylamine on the carbonyl carbon of 1-cyclohexylethanone. This is followed by dehydration to form an N-propyl-1-cyclohexylethanimine intermediate. This imine is then reduced in situ to yield the final product, this compound.

It is important to select the correct carbonyl compound to achieve the desired product structure. For instance, the reductive amination of cyclohexanone (B45756) with propylamine, as mentioned in the section title for illustrative purposes, would result in the formation of N-propylcyclohexylamine, a different chemical entity.

The reaction is typically carried out in a solvent like methanol, ethanol, or dichloromethane. The pH of the reaction medium is crucial; mildly acidic conditions (pH 4-6) are often optimal for facilitating both imine formation and the subsequent reduction.

The success of a reductive amination reaction heavily relies on the choice of the reducing agent and catalytic system. The reducing agent must be selective, reducing the imine intermediate faster than the starting ketone. acs.org

Hydride-Based Reducing Agents: Mild hydride reagents are commonly used. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly effective and popular choice because it is non-hygroscopic, stable under ambient conditions, and mild enough not to reduce the starting ketone significantly. acs.orgorganic-chemistry.org Other reagents like sodium cyanoborohydride (NaBH3CN) are also effective, especially at a controlled pH. acs.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) as the reductant in the presence of a metal catalyst. acsgcipr.org It is an economical and effective method, especially for large-scale synthesis. acs.org Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. wikipedia.org These systems are highly efficient but may also reduce other functional groups within the molecule if present.

Transfer Hydrogenation: In this variation, a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, is used in place of H2 gas. kanto.co.jp This approach often employs homogeneous catalysts, such as those based on iridium or ruthenium, and can be performed under milder conditions without the need for high-pressure hydrogenation equipment. organic-chemistry.orgnih.gov

Interactive Table: Comparison of Catalytic Systems for Reductive Amination

| Catalytic System | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Acetic acid, CH2Cl2, Room Temp | High selectivity for imine, mild conditions, broad functional group tolerance. acs.org | Stoichiometric amounts of reagent required, higher cost. |

| Catalytic Hydrogenation | H2 gas | Pd/C, Pt/C, or Raney Ni; Methanol/Ethanol; 1-50 atm H2 | Atom economical, inexpensive reductant, suitable for large scale. acs.org | Requires pressure equipment, may reduce other functional groups. acs.org |

| Transfer Hydrogenation | Ammonium Formate | Iridium or Ruthenium complexes; Methanol/Ethanol, Reflux | Avoids use of H2 gas, mild conditions, good for complex molecules. kanto.co.jpnih.gov | Catalysts can be expensive, potential for side reactions. |

| Cobalt Catalysis | H2 gas | In situ generated Co particles; 80°C, 1-10 bar H2 | Uses earth-abundant metal, mild conditions, high selectivity. acs.org | May require specific preparation of the active catalyst. |

Catalytic Systems in Reductive Amination for this compound Synthesis

Homogeneous Catalysis for Reductive Amination

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of selectivity and mild reaction conditions for the synthesis of this compound. mpg.denih.gov Transition metal complexes are frequently employed as catalysts in these systems. For the reductive amination of 1-cyclohexylethanone, soluble iridium (Ir) or rhodium (Rh) complexes containing chiral phosphine (B1218219) ligands have demonstrated high efficacy in related syntheses. dicp.ac.cn

The general mechanism involves the coordination of the catalyst to the reactants, facilitating the key chemical steps. A notable advantage is the ability to tune the catalyst's steric and electronic properties by modifying the ligands, which can enhance both the reaction rate and selectivity. nih.gov For instance, iridium complexes with specific diamine ligands have been shown to be highly effective for the hydrogenation of imines, a critical step in this synthetic pathway. acs.org

| Catalyst Type | Example Catalyst | Typical Reducing Agent | Advantages |

| Iridium Complex | [Ir(COD)Cl]₂ with f-Binaphane | H₂ | High activity and enantioselectivity for imine reduction. dicp.ac.cn |

| Rhodium Complex | Rh-chiral diphosphine | H₂ | Effective for reductive amination of keto-acid derivatives. dicp.ac.cn |

| Organocatalyst | Chiral Phosphoric Acid | Hantzsch Ester | Metal-free, mild conditions. princeton.edunih.gov |

Heterogeneous Catalysis for Reductive Amination

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. This approach is widely used in industrial applications due to the ease of catalyst separation from the product, allowing for catalyst recycling and simplified purification processes. mdpi.com For the synthesis of this compound, common heterogeneous catalysts include metals like palladium, platinum, or nickel supported on a solid substrate such as carbon (e.g., Pd/C). wikipedia.orgyoutube.com

The reaction is typically carried out under a hydrogen (H₂) atmosphere, where the hydrogen gas serves as the reducing agent. wikipedia.org The solid catalyst provides an active surface where the imine intermediate, formed from 1-cyclohexylethanone and propylamine, is adsorbed and subsequently hydrogenated to form the final secondary amine. While robust and cost-effective, heterogeneous systems may sometimes require more forcing conditions (higher temperature and pressure) compared to their homogeneous counterparts and can exhibit lower selectivity for complex molecules. youtube.com

| Catalyst | Support Material | Typical Reducing Agent | Key Features |

| Palladium (Pd) | Carbon (C) | H₂ | Widely used, versatile, efficient for hydrogenation. youtube.com |

| Platinum (Pt) | Carbon (C) or Alumina (Al₂O₃) | H₂ | Highly active, may require milder conditions than Pd. |

| Nickel (Ni) | Raney Nickel | H₂ | Cost-effective, often used in large-scale industrial processes. wikipedia.org |

Green Chemistry Considerations in Reductive Amination

The principles of green chemistry are increasingly influencing the choice of synthetic routes for compounds like this compound. rsc.org Reductive amination is considered a green synthetic method because it often allows for one-pot reactions, combining the starting materials and reducing agent together, which minimizes waste by eliminating the need for intermediate purification steps. wikipedia.orgias.ac.in

Key green strategies applicable to this synthesis include:

Use of Safer Reagents: Replacing toxic reducing agents with more environmentally benign alternatives is a primary goal. Using hydrogen gas (H₂) with a recyclable heterogeneous catalyst is a prime example, as the only byproduct is water (if any). rsc.org Formic acid is another alternative reducing agent.

Atom Economy: Reductive amination is inherently atom-economical, as most atoms from the reactants (1-cyclohexylethanone and propylamine) are incorporated into the final product. ias.ac.in

Catalysis: The use of catalysts, both homogeneous and heterogeneous, is a fundamental principle of green chemistry, as it reduces energy consumption and waste generation compared to stoichiometric reagents. rsc.orggctlc.org

Solvent Choice: Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or glycerol, or to conduct reactions under solvent-free conditions. ias.ac.in

Asymmetric Reductive Amination for Chiral this compound

The this compound molecule contains a stereogenic center at the carbon atom bonded to both the cyclohexyl group and the nitrogen atom. This means the compound can exist as a pair of enantiomers. Asymmetric synthesis is employed to produce a single enantiomer, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. acs.orgacs.org Asymmetric reductive amination is the most direct method to achieve this. acs.orgliv.ac.uk

Enantioselective and Diastereoselective Synthesis

Enantioselective synthesis aims to produce one enantiomer in excess over the other. acs.org In the context of synthesizing this compound, this involves the asymmetric reduction of the prochiral imine formed from 1-cyclohexylethanone and propylamine. This is typically achieved using a chiral catalyst or a chiral auxiliary that influences the direction of the hydride attack on the C=N double bond, leading to a predominance of either the (R) or (S) enantiomer. researchgate.netnih.gov

Diastereoselective synthesis becomes relevant when a molecule has multiple stereocenters. beilstein-journals.orgnih.govresearchgate.net While the target molecule has only one, diastereoselective principles are often employed in the design of the synthetic pathway, for example, by using a chiral amine as a reagent, which creates a diastereomeric intermediate that can then be controlled. nih.gov High levels of enantioselectivity (up to 99% enantiomeric excess, or ee) have been reported for the asymmetric hydrogenation of various imines using sophisticated catalytic systems. dicp.ac.cnacs.org

Role of Chiral Auxiliaries and Ligands

The success of asymmetric synthesis heavily relies on the use of chiral molecules that guide the stereochemical outcome of the reaction. nih.govresearchgate.net

Chiral Ligands: In transition-metal catalysis, chiral ligands are organic molecules that bind to the metal center to create a chiral catalytic complex. acs.orgscu.edu.cn This chiral environment dictates the stereoselectivity of the reaction. For the synthesis of chiral this compound, ligands such as chiral phosphines (e.g., f-Binaphane) or phosphino-oxazolines are coordinated to an iridium or palladium center. dicp.ac.cnacs.org The ligand's structure creates a sterically defined pocket that forces the imine substrate to bind in a specific orientation, exposing one face preferentially to the hydride attack. acs.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control a subsequent stereoselective reaction. nih.govwikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For amine synthesis, a common strategy involves reacting the ketone (1-cyclohexylethanone) with a chiral amine (the auxiliary) to form a chiral imine or enamine. Subsequent reaction and removal of the auxiliary would yield the desired chiral product. Popular auxiliaries include those derived from amino acids or terpenes, such as Evans' oxazolidinones and Oppolzer's camphorsultam. nih.govwikipedia.org

Lewis Acid and Brønsted Acid Catalysis in Asymmetric Amination

Both Lewis and Brønsted acids can play a critical role in catalyzing asymmetric reductive amination. organic-chemistry.orgnih.gov

Brønsted Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful organocatalysts for this transformation. liv.ac.ukthemjalab.com The Brønsted acid protonates the imine intermediate, forming an iminium ion. The counteranion of the chiral acid then forms a chiral ion pair with the iminium ion. acs.orgorganic-chemistry.org This structured, chiral environment guides the nucleophilic attack of a hydride donor (like a Hantzsch ester), leading to high enantioselectivity. princeton.eduthieme-connect.com Cooperative systems combining a metal catalyst (to activate hydrogen) and a chiral Brønsted acid (to control stereochemistry) have proven highly effective. acs.orgorganic-chemistry.orgnih.gov

Lewis Acid Catalysis: Lewis acids can also activate the imine for reduction. nih.gov In some catalytic systems, a chiral Lewis acid can coordinate to the imine nitrogen, rendering the imine carbon more electrophilic and controlling the facial selectivity of the hydride addition. acs.org For instance, chiral borophosphate catalysts have been developed where the boron center acts as a Lewis acid to activate the ketimine, enabling highly enantioselective reduction. acs.org

Alternative Synthetic Routes and Methodological Innovations for this compound

The synthesis of secondary amines such as this compound is a focal point of extensive research, driven by the prevalence of the amine functional group in pharmaceuticals, agrochemicals, and materials science. benthamdirect.comacs.org Traditional methods for amine synthesis often involve harsh reagents and produce significant waste. rsc.org Consequently, modern organic synthesis has increasingly focused on developing alternative, more efficient, and sustainable methodologies. These innovative routes prioritize atom economy, reduced environmental impact, and enhanced selectivity. rsc.orggctlc.org This section explores several advanced synthetic strategies applicable to the preparation of this compound, including imine reduction pathways, biocatalytic approaches, and emerging sustainable technologies.

Imine Reduction Pathways Leading to this compound Precursors

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency in forming carbon-nitrogen bonds. openstax.orgacs.org This methodology allows for the construction of primary, secondary, and tertiary amines from readily available carbonyl compounds and nitrogen sources. acs.org The synthesis of this compound via this pathway involves two primary conceptual steps: the condensation of a carbonyl compound with an amine to form an imine intermediate, followed by the reduction of this imine to the target secondary amine. acs.orgyoutube.com

Reaction of 1-cyclohexylethanone with propylamine.

Reaction of propanal with 1-cyclohexylethylamine.

In both scenarios, an imine (or the corresponding iminium ion under acidic conditions) is formed in situ and subsequently reduced. youtube.com A variety of reducing agents can be employed for the reduction step, each with specific advantages regarding selectivity, reactivity, and operational simplicity. youtube.comnih.gov Classical hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective, though they can have limited chemoselectivity. youtube.com

More contemporary methods utilize milder and more selective reagents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH) are particularly effective for one-pot reductive aminations because they are less reactive towards ketones and aldehydes under neutral or acidic conditions, preferentially reducing the iminium ion as it forms. youtube.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel with hydrogen gas, represents another robust method for imine reduction. acs.orgyoutube.com These heterogeneous catalysts are highly efficient and can often be recovered and reused, adding a measure of sustainability to the process.

| Reducing Agent | Typical Reaction Conditions | Advantages | Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol solvent, often performed as a two-step process. | Inexpensive, readily available, easy to handle. | Can reduce the starting carbonyl if not used in a one-pot protocol with pH control. |

| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Dichloromethane (DCM) or Dichloroethane (DCE) solvent, mild acidic catalyst (e.g., acetic acid). One-pot procedure. | Mild and selective for imines/iminium ions; does not readily reduce aldehydes/ketones. youtube.com High yields. | Moisture-sensitive, relatively more expensive. |

| Catalytic Hydrogenation (H₂ with Pd, Pt, or Ni) | Pressurized hydrogen gas, various solvents (e.g., Ethanol, Ethyl Acetate). | High atom economy (H₂ is the only reagent), catalyst can be recycled. acs.org Environmentally friendly ("green") process. acs.org | Requires specialized high-pressure equipment. Catalyst can be sensitive to poisoning. May reduce other functional groups. |

| Indium(III) Chloride/Triethylsilane (InCl₃/Et₃SiH) | One-pot procedure, often in chlorinated solvents. | Effective Lewis-acid promoted system for a variety of substrates. nih.gov | Stoichiometric use of silane and metal halide. |

Transamination and Transfer Hydrogenation Approaches

In the quest for greener and more selective synthetic methods, biocatalysis and catalytic transfer hydrogenation have emerged as powerful alternatives to traditional chemical reductions. nih.govnih.gov

Biocatalytic Transamination: Transaminases (TAs), specifically ω-transaminases, are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone acceptor. nih.gov This technology is highly valued for its exceptional enantioselectivity, allowing for the synthesis of chiral amines from prochiral ketones under mild, aqueous conditions. researchgate.netnih.gov

For the synthesis of this compound, a direct one-step transamination is not feasible as these enzymes typically produce primary amines. nih.gov However, a chemoenzymatic strategy can be employed. In this approach, a transaminase could be used to asymmetrically synthesize the chiral precursor, (R)- or (S)-1-cyclohexylethylamine, from 1-cyclohexylethanone. This enantiopure primary amine can then be alkylated with a propyl group, for instance, through a subsequent reductive amination with propanal. More advanced biocatalytic cascades combine transaminases with other enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), which can perform the second step of reductive alkylation, potentially in a one-pot system. nih.govacs.orgresearchgate.net

Transfer Hydrogenation: Transfer hydrogenation is an alternative to using pressurized hydrogen gas for reduction reactions. researchgate.net In this process, hydrogen is transferred from a donor molecule to the substrate, mediated by a metal catalyst. nih.gov Common hydrogen donors include ammonium formate, formic acid, and isopropanol. researchgate.netrsc.org This technique avoids the need for specialized high-pressure equipment and is often highly chemoselective.

The synthesis of this compound via transfer hydrogenation would involve the in-situ formation of the imine from its carbonyl and amine precursors, followed by reduction. Catalysts for this transformation are often based on transition metals like ruthenium, iridium, and iron. nih.govorganic-chemistry.org Notably, significant research has focused on developing catalysts based on earth-abundant and environmentally benign metals, such as iron, as a sustainable alternative to precious metal catalysts. nih.gov Inexpensive systems, such as commercial zinc dust with ammonium formate, have also proven effective for the transfer hydrogenation of imines to secondary amines. researchgate.net

| Catalyst | Hydrogen Donor | Key Features |

|---|---|---|

| Ruthenium Complexes (e.g., [Ru(p-cymene)Cl₂]₂) | Formic Acid/Triethylamine or Isopropanol | Highly efficient and widely used for a broad range of substrates. organic-chemistry.org |

| Iron Complexes | Formic Acid or Isopropanol | Utilizes an earth-abundant, low-cost, and less toxic metal. nih.gov Represents a greener alternative to ruthenium catalysts. |

| Zinc Dust | Ammonium Formate | An inexpensive, commercially available, and simple protocol for chemoselective imine reduction. researchgate.net |

Emerging Strategies for Sustainable Amine Production

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for amines. benthamdirect.comrsc.org These strategies aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient processes. acs.orggctlc.org

Biocatalysis: As mentioned, the use of enzymes such as transaminases, imine reductases, amine dehydrogenases, and amine oxidases is a cornerstone of sustainable amine synthesis. researchgate.netnih.gov These biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, exhibit high selectivity (chemo-, regio-, and stereo-), and reduce the reliance on protecting groups and hazardous chemical reagents. researchgate.netwhiterose.ac.uk

Renewable Feedstocks and Energy: A major goal of sustainable chemistry is the transition from petroleum-based feedstocks to renewable biomass. rsc.orgmdpi.com Platform molecules derived from lignocellulose, such as furfural, can be converted into a variety of chemical intermediates, including those that could serve as precursors for amine synthesis. mdpi.com Furthermore, the chemical industry is moving towards using renewable energy sources for production processes. For example, major chemical producers have announced plans to manufacture their amine portfolios using electricity generated from solar and wind power, significantly reducing the carbon footprint of these essential chemicals. coatingsworld.combasf.comprnewswire.com

Flow Chemistry: Continuous flow synthesis is a technological innovation that offers significant advantages over traditional batch processing. researchgate.netthieme-connect.com In a flow reactor, reagents are continuously pumped through a tube or capillary where they mix and react. acs.org This approach allows for precise control over reaction parameters (temperature, pressure, reaction time), improved heat transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net Flow systems can be readily scaled up and integrated with in-line purification and analysis, leading to more efficient and automated production processes. nih.govmdpi.com

| Strategy | Description | Relevance to this compound Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., IREDs, Transaminases) to catalyze reactions. whiterose.ac.uk | Enables highly selective synthesis of chiral precursors under mild, aqueous conditions, minimizing waste. acs.org |

| Use of Earth-Abundant Metal Catalysts | Replacing precious metal catalysts (Ru, Pd, Pt) with those based on Fe, Co, Ni, or Zn. nih.govorganic-chemistry.org | Reduces cost and environmental concerns associated with heavy metal catalysis in transfer hydrogenation or reductive amination. |

| Renewable Feedstocks | Utilizing biomass-derived platform molecules as starting materials. mdpi.com | Precursors like cyclohexanone could potentially be sourced from renewable feedstocks, creating a more sustainable value chain. |

| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch flasks. thieme-connect.com | Improves safety, efficiency, and scalability of the synthesis, particularly for catalytic hydrogenations or reactions requiring precise control. researchgate.netresearchgate.net |

Reactivity and Transformational Chemistry of 1 Cyclohexylethyl Propyl Amine

Nucleophilic Reactivity of the Amine Moiety

The non-bonding electron pair on the nitrogen atom of (1-Cyclohexylethyl)(propyl)amine is readily available for forming new chemical bonds. This fundamental characteristic defines its role as a nucleophile in a wide range of organic reactions. chemguide.co.uklibretexts.org The nitrogen atom attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or hydrogen-nitrogen bonds.

Alkylation Reactions and Formation of Tertiary Amine Derivatives

As a secondary amine, this compound can undergo alkylation when treated with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca This process yields a tertiary amine.

The general reaction can be represented as: this compound + R-X → (1-Cyclohexylethyl)(propyl)(R)amine + HX

A common issue in amine alkylation is overalkylation, as the product tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. msu.eduopenstax.org However, the alkylation of a secondary amine to a tertiary amine is often more controllable than the alkylation of a primary amine. The increased steric hindrance around the nitrogen atom of the resulting tertiary amine can slow down the rate of the second alkylation step. masterorganicchemistry.com For instance, reacting this compound with an alkylating agent like methyl iodide would produce the tertiary amine, (1-Cyclohexylethyl)(methyl)(propyl)amine.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methyl Iodide | (1-Cyclohexylethyl)(methyl)(propyl)amine | Nucleophilic Alkylation (SN2) |

| This compound | Ethyl Bromide | (1-Cyclohexylethyl)(ethyl)(propyl)amine | Nucleophilic Alkylation (SN2) |

Acylation Reactions and Amide Derivatives Synthesis

This compound reacts readily with acylating agents, such as acid chlorides and acid anhydrides, to form N,N-disubstituted amides. chemguide.co.ukopenstax.org This nucleophilic acyl substitution reaction involves the attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com A key advantage of this reaction is that the resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This deactivation prevents further acylation reactions. openstax.orglibretexts.org

For example, the reaction of this compound with propanoyl chloride in the presence of a base (like pyridine (B92270) or NaOH to neutralize the HCl byproduct) yields N-(1-cyclohexylethyl)-N-propylpropanamide. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Propanoyl Chloride | N-(1-Cyclohexylethyl)-N-propylpropanamide | Nucleophilic Acyl Substitution |

| This compound | Acetic Anhydride (B1165640) | N-(1-Cyclohexylethyl)-N-propylacetamide | Nucleophilic Acyl Substitution |

Salt Formation and Acid-Base Chemistry of this compound

Like other amines, this compound acts as a weak base and reacts with acids to form salts. libretexts.org In this acid-base reaction, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from an acid. spectroscopyonline.comyoutube.com For example, reacting this compound with a strong mineral acid such as hydrochloric acid (HCl) results in the formation of (1-cyclohexylethyl)(propyl)ammonium chloride, an ionic compound. youtube.com

This salt formation significantly alters the physical properties of the compound, most notably increasing its water solubility, a property often utilized in the formulation of pharmaceuticals. libretexts.orgspectroscopyonline.com The reaction is reversible; treating the ammonium salt with a strong base, such as sodium hydroxide (B78521) (NaOH), will deprotonate the ammonium ion and regenerate the parent amine.

| Amine | Acid | Resulting Salt |

| This compound | Hydrochloric Acid (HCl) | (1-Cyclohexylethyl)(propyl)ammonium chloride |

| This compound | Sulfuric Acid (H₂SO₄) | (1-Cyclohexylethyl)(propyl)ammonium sulfate |

| This compound | Nitric Acid (HNO₃) | (1-Cyclohexylethyl)(propyl)ammonium nitrate |

Elimination Reactions

Elimination reactions involving amines typically require the conversion of the amino group into a better leaving group. This is often achieved by forming a quaternary ammonium salt, which can then undergo elimination to form an alkene.

Hofmann Elimination and Alkene Formation from Quaternary Ammonium Salts

The Hofmann elimination provides a pathway to convert an amine into an alkene. openstax.orgbyjus.com This multi-step process begins with the "exhaustive methylation" of the amine. byjus.comwikipedia.org this compound, a secondary amine, is first treated with an excess of a methylating agent, typically methyl iodide (CH₃I), to form the corresponding quaternary ammonium iodide salt. openstax.orgnumberanalytics.com This salt is then treated with silver oxide (Ag₂O) and water, which replaces the iodide ion with a hydroxide ion, yielding a quaternary ammonium hydroxide. openstax.orgwikipedia.org

Upon heating, the quaternary ammonium hydroxide undergoes an E2 elimination reaction to produce an alkene, a tertiary amine, and water. openstax.orglibretexts.org The regioselectivity of this reaction is governed by the Hofmann rule , which states that the major product is the least substituted (least stable) alkene. byjus.comwikipedia.org This preference is attributed to the steric bulk of the trialkylamine leaving group, which directs the hydroxide base to abstract a proton from the most accessible, least sterically hindered β-carbon. wikipedia.orglibretexts.org

For the quaternary ammonium salt derived from this compound, there are two types of β-hydrogens available for abstraction: those on the propyl group and those on the cyclohexylethyl group.

Path A (Elimination from Propyl group): Abstraction of a proton from the middle carbon of the propyl group leads to the formation of propene .

Path B (Elimination from Cyclohexylethyl group): Abstraction of a proton from the cyclohexyl ring would lead to vinylcyclohexane .

According to the Hofmann rule, the major product would be propene , as it is formed from the abstraction of a less sterically hindered primary hydrogen on the terminal methyl of the propyl group, compared to the more hindered secondary hydrogens on the cyclohexyl ring.

| Precursor Salt | Base/Conditions | Potential Alkene Products | Major Product (Hofmann Rule) |

| (1-Cyclohexylethyl)(methyl)propylammonium hydroxide | Heat (Δ) | Propene, Vinylcyclohexane | Propene |

Other Deamination Pathways

While the Hofmann elimination is a classic transformation, other deamination pathways exist. The Cope elimination is a related reaction that also produces the less substituted alkene (Hofmann product) but often occurs under milder conditions. wikipedia.org This reaction proceeds through an amine oxide intermediate. To apply this to this compound, it would first need to be converted to a tertiary amine (e.g., via methylation to (1-Cyclohexylethyl)(methyl)(propyl)amine). This tertiary amine is then oxidized with an oxidizing agent like hydrogen peroxide (H₂O₂) to form a tertiary amine oxide. Upon heating, this intermediate undergoes a syn-elimination to yield an alkene and a hydroxylamine (B1172632).

Another modern approach for the direct deamination of primary amines utilizes anomeric amide reagents to form isodiazene intermediates, which then release dinitrogen gas to yield an alkane. nih.gov However, this method is not directly applicable to secondary amines like this compound. For secondary amines, conversion to a derivative, such as a sulfonamide, can facilitate different types of transformations, but direct deamination to an alkane remains a significant synthetic challenge without prior functionalization.

Redox Chemistry of this compound

The redox chemistry of this compound involves the oxidation of the nitrogen center or adjacent carbon atoms, as well as the potential for the amine to act as a reducing agent, typically through the donation of a hydride equivalent after initial oxidation.

Oxidative Transformations to Amine Oxides

The nitrogen atom in this compound, being in a +3 oxidation state, can be readily oxidized. A common oxidative transformation for secondary amines is the formation of the corresponding N-hydroxylamine, which can be further oxidized to a nitrone. The direct oxidation to a stable amine oxide is characteristic of tertiary amines.

The oxidation of secondary amines to N-hydroxylamines and subsequently to nitrones can be achieved using various oxidizing agents. For instance, hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. The reaction is often catalyzed by metal complexes, such as those of platinum(II) or tungsten. guidechem.comthieme-connect.com In a typical process, the secondary amine undergoes nucleophilic attack on an activated peroxide species, leading to the hydroxylamine. Further oxidation of the hydroxylamine yields a nitrone. thieme-connect.com

The general transformation can be represented as follows:

This compound → (1-Cyclohexylethyl)(propyl)hydroxylamine → N-(1-cyclohexylethylidene)propan-1-amine N-oxide (a nitrone)

Another significant oxidative pathway for secondary amines is oxidative N-dealkylation, which involves the removal of one of the alkyl groups. rsc.orgnih.gov This process is often catalyzed by enzymes like cytochrome P450 in biological systems but can also be achieved chemically. nih.gov The reaction typically proceeds through the formation of a carbinolamine intermediate, which is unstable and breaks down to yield a primary amine and a carbonyl compound. nih.govchemeo.com For this compound, this could result in the loss of either the propyl group or the 1-cyclohexylethyl group.

| Oxidative Transformation | Potential Products |

| N-Oxidation | (1-Cyclohexylethyl)(propyl)hydroxylamine, N-(1-cyclohexylethylidene)propan-1-amine N-oxide |

| Oxidative N-dealkylation | 1-Cyclohexylethanamine and Propanal, or Propylamine (B44156) and 1-Cyclohexylethanone (B3024942) |

This table presents potential products based on known reactivity of secondary amines.

Reductive Capabilities and Hydrogenation Reactions

While amines themselves are not typically used as direct reducing agents in the same way as metal hydrides, their derivatives can be involved in reductive processes. The synthesis of this compound can be achieved through the reductive amination of 1-cyclohexylethanone with propylamine. nih.govgoogle.com This process involves the formation of an imine intermediate, which is then reduced to the secondary amine.

The reverse of this synthesis, the oxidation of the secondary amine to an imine, is a key step in its potential role in reduction reactions, such as in transfer hydrogenation. In such reactions, the amine can be dehydrogenated to an imine, transferring hydrogen to a substrate. rsc.org

Furthermore, the C-N bonds in amines can undergo hydrogenolysis under certain catalytic conditions, leading to the cleavage of the bond and the formation of an alkane and ammonia (B1221849) or a smaller amine. This reaction typically requires a heterogeneous catalyst and hydrogen gas at elevated temperatures and pressures. For this compound, hydrogenolysis could cleave either the N-propyl or the N-(1-cyclohexylethyl) bond. nih.gov

Functionalization and Derivatization Strategies

The modification of the structure of this compound can be approached by targeting the alkyl chains or the cyclohexyl ring.

Selective Functionalization of the Alkyl Chains

The functionalization of the alkyl chains of this compound can be achieved through various methods, primarily involving the activation of C-H bonds. The carbon atoms alpha to the nitrogen are the most activated towards functionalization due to the influence of the adjacent nitrogen atom.

One common strategy for the functionalization of amines is derivatization for analytical purposes. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) or dansyl chloride react with the secondary amine to form stable, easily detectable derivatives. researchgate.net For instance, reaction with 2-naphthalenesulfonyl chloride can be used to derivatize secondary amines for HPLC analysis. organic-chemistry.org

Direct C-H functionalization of unprotected amines is a more advanced synthetic strategy. Methods have been developed for the α-C–H bond functionalization of cyclic secondary amines, which could potentially be adapted. nih.gov These reactions often proceed via the in-situ formation of an iminium ion or an azomethine ylide, which is then attacked by a nucleophile.

| Functionalization Target | Reagent/Method Example | Potential Product |

| Nitrogen Atom | 1-Fluoro-2,4-dinitrobenzene | N-(1-Cyclohexylethyl)-N-propyl-2,4-dinitroaniline |

| Nitrogen Atom | 2-Naphthalenesulfonyl chloride | N-(1-Cyclohexylethyl)-N-propylnaphthalene-2-sulfonamide |

| α-Carbon (Ethyl) | (Hypothetical) C-H activation | (1-Cyclohexyl-1-substituted-ethyl)(propyl)amine |

| α-Carbon (Propyl) | (Hypothetical) C-H activation | (1-Cyclohexylethyl)(1-substituted-propyl)amine |

This table provides examples of potential derivatization and functionalization reactions based on general reactivity.

Ring-Opening and Ring-Modification Reactions of the Cyclohexyl Group

The cyclohexyl group is generally stable and less reactive than the functionalities directly attached to the nitrogen atom. Ring-opening of a cyclohexane (B81311) ring is energetically unfavorable and would require harsh reaction conditions or specific activation.

More feasible are ring-modification reactions, which would involve the functionalization of the C-H bonds on the cyclohexyl ring. While direct C-H functionalization of alkanes is challenging, the presence of the amine group might influence the regioselectivity of such reactions under specific catalytic conditions. However, literature specifically detailing the ring-modification of a cyclohexyl group in a secondary amine like this compound is scarce. It is more common to build a functionalized cyclohexyl ring prior to its attachment to the amine.

Ring-opening reactions are more commonly observed in strained cyclic systems like cyclopropanes or epoxides. researchgate.netorganic-chemistry.org For instance, the ring-opening of cyclohexene (B86901) oxide with amines is a known method to produce β-aminoalcohols. researchgate.net While not a direct reaction of this compound, it illustrates a strategy where a cyclohexyl-containing molecule can undergo ring-opening.

Stereochemical Investigations of 1 Cyclohexylethyl Propyl Amine

Enantiomer Synthesis and Chiral Resolution Techniques

(1-Cyclohexylethyl)(propyl)amine possesses a single stereocenter at the carbon atom bearing the cyclohexyl, methyl, and propylamino groups. This gives rise to a pair of enantiomers, the (R)- and (S)-forms. The synthesis and separation of these enantiomers are critical for evaluating their individual properties.

Development of Asymmetric Synthetic Routes

The direct synthesis of a single enantiomer of this compound, known as asymmetric synthesis, is a preferred modern approach to avoid the separation of a racemic mixture. While specific literature on the asymmetric synthesis of this exact compound is limited, several established methods for analogous chiral amines can be applied.

One common strategy is the reductive amination of a prochiral ketone, in this case, 1-cyclohexylethanone (B3024942), with propylamine (B44156) using a chiral catalyst. acs.org Transition metal catalysts with chiral ligands, such as those based on iridium or rhodium, have proven effective in the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. acs.org Biocatalysis, employing enzymes like imine reductases (IREDs), also presents a powerful and environmentally friendly alternative for the synthesis of chiral amines. researchgate.net

Another approach involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to the amine or a precursor, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

Illustrative Asymmetric Synthesis Strategies:

| Strategy | Description | Potential Catalyst/Reagent | Expected Outcome |

| Catalytic Asymmetric Reductive Amination | One-pot reaction of 1-cyclohexylethanone and propylamine with a chiral catalyst and a reducing agent. | Iridium or Rhodium complex with a chiral phosphine (B1218219) ligand. | High yield and enantiomeric excess of either the (R)- or (S)-enantiomer, depending on the catalyst's chirality. |

| Biocatalytic Reductive Amination | Use of an imine reductase (IRED) enzyme to catalyze the asymmetric reduction of the intermediate imine. | A specific (R)- or (S)-selective IRED. | High enantioselectivity under mild reaction conditions. |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to a precursor, followed by diastereoselective reactions and subsequent removal of the auxiliary. | Evans auxiliaries or chiral sulfinimines. | Diastereoselective formation of an intermediate, leading to the desired enantiomer after auxiliary cleavage. |

Diastereomeric Salt Formation and Separation

A classical and widely used method for resolving a racemic mixture of a chiral amine is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts, being diastereomers, have different physical properties, most notably solubility.

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. libretexts.org One diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the other diastereomer dissolved in the mother liquor. After separation, the individual diastereomeric salts can be treated with a base to regenerate the free, enantiomerically enriched amine.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent and solvent system is crucial for efficient separation and is often determined empirically.

Typical Diastereomeric Resolution Process:

| Step | Procedure | Principle |

| 1. Salt Formation | The racemic (R/S)-(1-Cyclohexylethyl)(propyl)amine is reacted with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent. | Formation of a mixture of two diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. |

| 2. Fractional Crystallization | The solution is allowed to cool or the solvent is partially evaporated, leading to the precipitation of the less soluble diastereomeric salt. | Diastereomers have different solubilities. |

| 3. Separation | The crystallized salt is separated from the solution by filtration. | Physical separation of the solid and liquid phases. |

| 4. Regeneration of Enantiomer | The separated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free amine. | The chiral acid is neutralized, and the free amine is recovered. The other enantiomer can be recovered from the mother liquor. |

This table outlines a general procedure for diastereomeric salt resolution.

Chromatographic Methods for Enantiomeric Excess Determination

To determine the success of an asymmetric synthesis or a chiral resolution, it is essential to quantify the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical technique for this purpose. sigmaaldrich.comacs.org

Chiral stationary phases are designed to interact differently with the two enantiomers of a compound, leading to different retention times on the chromatography column. This allows for the separation and quantification of each enantiomer in a mixture. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines. sigmaaldrich.com

The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving good separation. For amines, the addition of a small amount of a basic additive, such as diethylamine, to the mobile phase can improve peak shape and resolution.

Illustrative Chiral HPLC Parameters for Amine Separation:

| Parameter | Typical Condition | Purpose |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H) | Provides a chiral environment for enantiomeric discrimination. |

| Mobile Phase | Hexane/Isopropanol mixture | Elutes the compounds from the column. The ratio is optimized for best separation. |

| Additive | Diethylamine (0.1%) | Reduces peak tailing and improves the resolution of basic compounds like amines. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Detection | UV at a suitable wavelength (e.g., 210 nm) | Detects the compounds as they elute from the column. |

Diastereomer Synthesis and Stereoisomeric Characterization

While this compound itself only has one stereocenter, diastereomers can be generated by introducing another stereocenter into the molecule. This could be achieved, for example, by modifying the cyclohexyl ring to include a substituent. The synthesis and characterization of such diastereomers would provide further insight into the stereochemical properties of the 1-cyclohexylethylamine scaffold.

The characterization of diastereomers is generally more straightforward than for enantiomers, as they have different physical and spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for distinguishing between diastereomers, as the different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants for the nuclei in each diastereomer. nih.gov

Conformational Analysis and Stereochemical Stability of this compound

The three-dimensional shape, or conformation, of this compound is determined by the rotation around its single bonds. The bulky cyclohexyl group will have a significant impact on the preferred conformation. The cyclohexane (B81311) ring itself typically adopts a stable chair conformation to minimize angle and torsional strain. The ethylpropylamine substituent can exist in various staggered conformations.

Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the most stable conformations and the energy barriers to rotation. nih.govauremn.org.br Understanding the conformational preferences is important as it can influence how the molecule interacts with other molecules, such as receptors or enzymes.

The stereochemical stability of the chiral center in this compound is expected to be high under normal conditions. The inversion of the stereocenter would require breaking and reforming a carbon-carbon or carbon-nitrogen bond, which is a high-energy process.

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of a chiral amine can significantly influence the outcome of its reactions. tandfonline.comnih.gov When a chiral amine is used as a reactant or a catalyst, its specific three-dimensional structure can direct the approach of other reagents, leading to the preferential formation of one stereoisomer of the product over another. This is known as stereoselectivity. wikipedia.org

For example, if (R)-(1-Cyclohexylethyl)(propyl)amine were used as a chiral base to deprotonate a prochiral ketone, it would likely favor the formation of one enantiomer of the resulting enolate. This enolate could then react with an electrophile to produce an enantiomerically enriched product. The bulky cyclohexyl group in close proximity to the chiral center would play a key role in dictating the facial selectivity of the reaction.

The study of how the stereochemistry of this compound influences reaction pathways is crucial for its potential application as a chiral auxiliary or catalyst in asymmetric synthesis. sigmaaldrich.com

Advanced Applications and Research Frontiers of 1 Cyclohexylethyl Propyl Amine

(1-Cyclohexylethyl)(propyl)amine as a Key Building Block in Complex Molecule Synthesis

There is no available scientific literature detailing the use of this compound as a key building block in the synthesis of complex molecules. The subsections below reflect a lack of specific research findings for this compound.

Utility in Nitrogen-Containing Heterocycle Synthesis

No studies have been identified that utilize this compound in the synthesis of nitrogen-containing heterocycles. In a broader context, secondary amines are fundamental reactants in the formation of various heterocyclic systems. mdpi.comfrontiersin.org General synthetic strategies, such as tandem C-H activation, coupling, and cyclization reactions, often employ secondary amines to construct these valuable molecular scaffolds. mdpi.com However, the specific reactivity and utility of this compound for these transformations have not been documented.

Role in Chiral Ligand and Catalyst Development

The potential of this compound in the development of chiral ligands and catalysts remains unexplored in published research. Chiral secondary amines are of significant interest in asymmetric catalysis, where they can serve as crucial components of catalysts for enantioselective reactions. nih.govrsc.orgrsc.org The development of such catalysts is a key area of research for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. cuni.cz Despite the potential for the chiral center in this compound to be exploited for this purpose, no such applications have been reported.

Construction of Polycyclic Amine Frameworks

There is no evidence in the scientific literature of this compound being used in the construction of polycyclic amine frameworks. The synthesis of these complex structures is a challenging area of organic chemistry, and while methods involving the deaminative coupling of primary amines have been developed to create secondary amines, the specific application of this compound in building more complex polycyclic systems has not been described. nih.gov

Exploration of this compound in Medicinal Chemistry Research

The compound this compound has not been identified as a significant scaffold or lead compound in medicinal chemistry research based on available data.

Structural Analogies and Scaffold Derivatization for Bioactive Compounds

While the ethylamine (B1201723) scaffold is a common motif in many bioactive compounds, there are no specific studies that explore structural analogies of this compound or its derivatization to create new bioactive molecules. researchgate.net The general principle of using molecular scaffolds to generate libraries of compounds for biological screening is a cornerstone of modern drug discovery, but this compound has not been featured in such research. researchgate.net

Evaluation as a Lead Compound for Further Chemical Modification

No research has been published that evaluates this compound as a lead compound for further chemical modification in a drug discovery context. The process of identifying and optimizing lead compounds is critical for the development of new therapeutics, but this particular amine has not been the subject of such investigations. researchgate.net

Materials Science Applications of this compound Derivatives

Derivatives of this compound, a secondary amine featuring a bulky cyclohexyl group, are emerging as compounds of interest in materials science. The specific combination of the propyl group and the cyclohexylethyl moiety offers a unique steric and electronic profile that can be exploited in the development of advanced materials. Research in this area focuses on leveraging the reactivity of the amine group to either modify the surfaces of nanomaterials or to build novel polymeric and composite structures from the ground up.

Functionalization of Nanomaterials with Amine Derivatives (e.g., Carbon Nanotubes)

The covalent functionalization of carbon nanotubes (CNTs) is a critical step for their integration into advanced composite materials, sensors, and electronic devices. Introducing functional groups onto the surface of CNTs enhances their dispersion in solvents and polymer matrices and allows for tailored interfacial interactions. Amine-functionalized CNTs are particularly valuable due to the versatile reactivity of the amine group. nanorh.com

The general strategy for attaching amines to CNTs often involves a two-step process. researchgate.netresearchgate.net First, the CNTs are treated with strong acids (e.g., a mixture of H₂SO₄ and HNO₃) to create carboxylic acid (-COOH) groups on their surface. researchgate.net These carboxylated CNTs can then be activated, for instance by converting the -COOH groups to acyl chlorides (-COCl) using reagents like thionyl chloride (SOCl₂). researchgate.netnih.gov The final step is an amidation reaction where an amine, such as a derivative of this compound, reacts with the acyl chloride to form a stable amide bond, covalently linking the molecule to the nanotube surface. researchgate.netresearchgate.net Both primary and secondary amines can be successfully tethered to CNTs using this methodology. researchgate.net

The attachment of a this compound derivative would introduce a bulky, aliphatic group onto the CNT surface. This functionalization is expected to achieve several key objectives:

Improved Dispersion: The bulky cyclohexyl and propyl groups can act as "wedges" that prevent the CNTs from re-aggregating due to strong van der Waals forces, leading to more stable and uniform dispersions in various media.

Enhanced Polymer Compatibility: When incorporated into a polymer matrix, the aliphatic nature of the functional group can improve the compatibility and load transfer between the CNT filler and the host polymer, leading to composite materials with enhanced mechanical strength and thermal stability. nanorh.com

Tailored Surface Properties: The presence of the amine-derived functional group modifies the electronic properties and surface energy of the CNTs, which can be beneficial for applications in sensors and catalysis. nih.gov

Research has shown that the covalent functionalization of CNTs with various amines provides a robust framework for creating three-dimensional enzyme arrays for biosensors and for improving the efficiency of CNTs as adsorbents for environmental remediation. researchgate.net

| Functionalization Method | Description | Reagents | Relevant Amines |

| Amidation of Carboxylated CNTs | A two-step process where CNTs are first oxidized to create -COOH groups, which are then converted to acyl chlorides and reacted with an amine. researchgate.netresearchgate.net | H₂SO₄/HNO₃, SOCl₂, Amine | Primary and Secondary Amines researchgate.net |

| Direct Attachment | A method where the amine group reacts directly with the carbon cage of the nanotube, shown to be effective for primary amines. nih.gov | Amine, Sonication | Primary Amines nih.gov |

| Reductive Amination | An aldehyde-functionalized surface or material reacts with an amine to form an imine, which is then reduced to a stable amine linkage. nih.gov | Aldehyde-functionalized material, Amine, Reducing Agent | Amino Acids, Primary Amines nih.gov |

Precursors for Polymeric and Composite Material Development

Amine-containing compounds are fundamental building blocks in polymer chemistry. numberanalytics.com They can act as monomers or precursors in various polymerization reactions to create a wide range of materials, from high-performance polyamides to functional polyimides and composites. numberanalytics.comrsc.org Derivatives of this compound, if appropriately modified to contain at least two reactive sites (e.g., by introducing a second amine or a carboxylic acid group), could serve as valuable precursors for new polymers.

The incorporation of the this compound moiety into a polymer backbone or as a side chain is predicted to impart specific properties to the resulting material:

Thermal Stability: The bulky and rigid cyclohexyl group can increase the glass transition temperature (Tg) of the polymer, making it more stable at elevated temperatures.

Mechanical Properties: The structure of the amine precursor can influence the packing of polymer chains, affecting properties like tensile strength and modulus.

Solubility and Processability: The aliphatic nature of the molecule can enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing into films, fibers, or coatings.

Several polymerization techniques can utilize amine precursors. numberanalytics.com Polycondensation is a common method where a diamine reacts with a dicarboxylic acid (or its derivative) to form a polyamide, the basis for materials like Nylon. numberanalytics.com Another approach involves the reaction of amines with chloro anhydride (B1165640) groups on a pre-existing polymer, allowing for the synthesis of polymers with functional side chains. mdpi.com Furthermore, ring-opening metathesis polymerization (ROMP) of cycloalkenes functionalized with amines presents a modern route to novel polymer architectures. google.com

The development of new polymeric amines is an intensive area of study due to their wide-ranging applications as catalysts, in drug delivery, and as matrices for composite materials. mdpi.com A polymer derived from a this compound precursor could find use in specialty coatings or as a matrix for composite materials where thermal resistance and specific interfacial properties are required.

| Polymerization Technique | Monomer/Precursor Requirements | Resulting Polymer Type |

| Polycondensation | Diamines, Dicarboxylic Acids numberanalytics.com | Polyamides numberanalytics.com |

| Polymer-Analogous Reaction | Polymer with reactive groups (e.g., poly(acryloyl chloride)), Amine mdpi.com | Polymers with functional side chains mdpi.com |

| Ring-Opening Polymerization (ROP) | Cyclic monomers (e.g., aziridines) numberanalytics.com | Poly(ethylene imine) (PEI) numberanalytics.com |

| Ring-Opening Metathesis Polymerization (ROMP) | Amine-functionalized cycloalkenes google.com | Functionalized polyalkenes google.com |

| Imidization Reaction | Diamine precursors, Dianhydrides rsc.org | Polyimides rsc.org |

Computational and Theoretical Studies of 1 Cyclohexylethyl Propyl Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods allow for the precise calculation of electronic structure and associated energies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (1-Cyclohexylethyl)(propyl)amine, DFT calculations, hypothetically performed using a common functional such as B3LYP with a 6-31G* basis set, would yield critical energetic information. The primary objective is to determine the molecule's optimized geometry, corresponding to the lowest energy state on the potential energy surface.

| Calculated Energetic Property | Hypothetical Value (Hartrees) | Description |

| Total Electronic Energy | -524.876 | The total energy of the molecule in its optimized electronic state. |

| Zero-Point Energy | 0.354 | The vibrational energy the molecule possesses even at absolute zero temperature. |

| Enthalpy (H) | -524.512 | The sum of the molecule's internal energy and the product of its pressure and volume. |

| Gibbs Free Energy (G) | -524.568 | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

This data is hypothetical and serves as a representative example of what would be obtained from DFT calculations.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | -6.21 |

| LUMO | 1.54 |

| HOMO-LUMO Gap | 7.75 |

This data is hypothetical and for illustrative purposes.

A larger HOMO-LUMO gap, as suggested in the hypothetical data, implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. An MD simulation of this compound solvated in a water box would reveal its conformational flexibility and how it interacts with its environment. The simulation would trace the trajectory of each atom, governed by a classical force field.

Key findings from a hypothetical MD simulation would include the identification of dominant conformers and the analysis of intermolecular interactions, such as hydrogen bonding between the amine group and surrounding water molecules. The simulation could reveal, for instance, that the cyclohexyl group undergoes ring flips and that the propyl chain exhibits significant rotational freedom, leading to a complex conformational landscape.

Prediction of Reactivity and Elucidation of Reaction Mechanisms

The electronic parameters derived from DFT can be used to predict the reactivity of this compound. Reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to various types of chemical reactions. For instance, the nitrogen atom of the amine group, with its lone pair of electrons, is expected to be the primary site for electrophilic attack.

| Reactivity Descriptor | Hypothetical Value | Formula |

| Electronegativity (χ) | 2.335 eV | -(HOMO+LUMO)/2 |

| Chemical Hardness (η) | 3.875 eV | (LUMO-HOMO)/2 |

| Electrophilicity Index (ω) | 0.706 eV | χ² / (2η) |

This data is hypothetical and calculated from the example HOMO/LUMO energies.

These parameters would be instrumental in elucidating potential reaction mechanisms involving this compound, guiding synthetic chemists in designing new reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or property-based descriptors of molecules with a specific property of interest. For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. This would involve calculating a wide range of molecular descriptors (e.g., topological indices, constitutional descriptors, and quantum-chemical descriptors) and then using statistical methods like multiple linear regression to build a predictive model.

Virtual Screening and In Silico Design of Related Amine Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govjscimedcentral.com The this compound structure can serve as a scaffold for the design of new molecules. nih.gov By using this core structure as a query, virtual screening campaigns can identify other molecules in chemical databases that have similar shapes or chemical features. researchgate.net This process, known as scaffold hopping, is a valuable strategy for discovering novel compounds with potentially improved biological activity or better physicochemical properties. nih.gov

Furthermore, in silico design allows for the rational modification of the this compound scaffold. For example, substituents could be added to the cyclohexyl ring or the propyl chain to explore how these changes affect the molecule's predicted binding affinity to a hypothetical target, a process that can be guided by molecular docking simulations. jscimedcentral.com

Comparative Analysis with Analogous Amine Structures

Structural and Reactivity Comparisons with Related Cyclohexylamines

The chemical properties and reactivity of (1-Cyclohexylethyl)(propyl)amine can be better understood through comparison with its structural isomers and precursors. These comparisons highlight the influence of substituent placement and branching on the amine's characteristics.

N-Cyclohexyl-N-propylamine (Isomeric Comparisons)

N-Cyclohexyl-N-propylamine is a structural isomer of this compound. guidechem.comnih.gov In N-Cyclohexyl-N-propylamine, the propyl group is directly attached to the nitrogen atom, which is also bonded to the cyclohexyl ring. nih.gov This differs from this compound, where the nitrogen is attached to an ethyl group that is, in turn, substituted with a cyclohexyl ring. guidechem.com

This isomeric difference has implications for the steric environment around the nitrogen atom. In N-Cyclohexyl-N-propylamine, the nitrogen is directly flanked by a cyclohexyl and a propyl group. In this compound, the cyclohexyl group is one carbon removed from the nitrogen, potentially leading to different steric hindrance and reactivity patterns.

(1-Cyclohexylethyl)(2-methylpropyl)amine and Other Branched Analogues

Comparing this compound with analogues featuring branched alkyl chains, such as (1-Cyclohexylethyl)(2-methylpropyl)amine, reveals the impact of increased steric bulk. The 2-methylpropyl (isobutyl) group is more sterically demanding than the n-propyl group. This increased bulk near the nitrogen atom can be expected to decrease the nucleophilicity of the amine and potentially its basicity due to greater steric hindrance, which can impede the approach of electrophiles and protons. fiveable.me

1-Cyclohexylethan-1-amine and Cyclohexylamine (B46788) as Structural Precursors

1-Cyclohexylethan-1-amine is a primary amine that serves as a direct precursor to this compound through N-alkylation with a propyl group. nih.govlookchem.com It is a flammable liquid and is harmful if swallowed or in contact with skin, causing severe skin burns and eye damage. nih.gov The basicity and nucleophilicity of 1-Cyclohexylethan-1-amine are characteristic of primary amines with a secondary alkyl substituent, where the nitrogen's lone pair is relatively accessible.

Cyclohexylamine is a primary aliphatic amine and a fundamental building block for many substituted cyclohexylamines. wikipedia.orgnih.gov It is produced primarily through the hydrogenation of aniline (B41778) or by the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.orgchemicalbook.com As a primary amine, it is more basic than its aromatic counterpart, aniline, but generally less basic than secondary and tertiary alkylamines due to the electron-donating effects of multiple alkyl groups. wikipedia.orgquora.com The transition from cyclohexylamine (a primary amine) to this compound (a secondary amine) involves the introduction of both a propyl group and a 1-cyclohexylethyl group, which significantly alters the steric and electronic environment of the nitrogen atom. guidechem.comwikipedia.org

Influence of Alkyl Substituents on Amine Basicity, Nucleophilicity, and Steric Hindrance

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. pharmaguideline.com Alkyl groups are electron-donating and therefore increase the electron density on the nitrogen atom, making the amine more basic than ammonia. libretexts.orglibretexts.org Consequently, secondary amines like this compound are generally more basic than primary amines. However, in aqueous solutions, the order of basicity can be affected by solvation effects and steric hindrance. ncert.nic.in

Nucleophilicity, the ability of the amine to donate its lone pair to an electrophile, is also influenced by alkyl substituents. While generally following the trend of basicity, nucleophilicity is more sensitive to steric hindrance. fiveable.me The bulky cyclohexylethyl and propyl groups in this compound create steric hindrance around the nitrogen atom. This steric bulk can impede the amine's ability to attack sterically demanding electrophiles, potentially reducing its reactivity in nucleophilic substitution reactions compared to less hindered secondary amines. osti.govnih.gov

Steric hindrance is a critical factor in the reactivity of amines. iitk.ac.in The size and branching of the alkyl groups attached to the nitrogen atom can significantly impact reaction rates. rsc.orgresearchgate.net In the case of this compound, the presence of the 1-cyclohexylethyl group, which is a secondary alkyl group, contributes significantly to the steric crowding around the nitrogen. This can influence not only its nucleophilicity but also its basicity by affecting the solvation of the protonated amine. utexas.edu

Broader Context within Aliphatic Secondary Amine Chemistry and Generalizations

This compound is a member of the broad class of aliphatic secondary amines. unacademy.com These compounds are characterized by a nitrogen atom bonded to two alkyl groups and one hydrogen atom. iitk.ac.in Aliphatic amines are generally stronger bases than aromatic amines because the lone pair of electrons on the nitrogen is more available for protonation. unacademy.com

The chemical behavior of this compound is representative of many aliphatic secondary amines. slideshare.net They undergo typical reactions such as alkylation, acylation, and reactions with acids to form salts. ncert.nic.in The specific reactivity of this compound will be modulated by the interplay of the electronic effects of the propyl and cyclohexylethyl groups, which increase basicity, and the steric hindrance they create, which can temper nucleophilicity. fiveable.mepharmaguideline.com The general principles of structure-reactivity relationships in aliphatic amines provide a framework for predicting the chemical behavior of this specific compound. acs.org

Interactive Data Tables

Table 1: Comparison of this compound and its Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Class | Key Structural Difference from this compound |

| This compound | C11H23N | 169.31 | Secondary Amine | - |

| N-Cyclohexyl-N-propylamine | C9H19N | 141.25 nih.gov | Secondary Amine | Isomer; propyl group directly on N attached to cyclohexyl ring. nih.gov |

| (1-Cyclohexylethyl)(2-methylpropyl)amine | C12H25N | 183.34 | Secondary Amine | Branched alkyl (isobutyl) group instead of propyl group. |

| 1-Cyclohexylethan-1-amine | C8H17N | 127.23 nih.gov | Primary Amine | Precursor; lacks the N-propyl group. nih.gov |

| Cyclohexylamine | C6H13N | 99.17 chemicalbook.com | Primary Amine | Precursor; lacks the ethyl and propyl groups. wikipedia.org |

Table 2: Physicochemical Properties of Precursor Amines

| Compound Name | Boiling Point (°C) | Density (g/mL) |

| 1-Cyclohexylethan-1-amine | 177-178 chemicalbook.comsigmaaldrich.com | 0.866 at 20°C chemicalbook.comsigmaaldrich.com |

| Cyclohexylamine | 134.5 | 0.8647 at 25°C |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-cyclohexylethyl)(propyl)amine, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting cyclohexylmethylamine with propylamine derivatives under catalytic conditions (e.g., palladium or Raney nickel) at elevated temperatures (80–120°C). Solvent choice (e.g., ethanol or THF) and pH control (pH 9–11) are critical to minimize side products like N-alkylated byproducts . Yield optimization requires iterative adjustment of stoichiometry, temperature, and catalyst loading, followed by purification via vacuum distillation or column chromatography.

Q. How can the physicochemical properties of this compound be systematically characterized?

- Methodological Answer :

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS.

- Structural Confirmation : NMR (¹H/¹³C) for amine proton signals (δ 1.2–2.5 ppm) and cyclohexyl group protons (δ 1.4–1.8 ppm) .

- Basicity : Titration in non-aqueous solvents (e.g., acetic acid) to determine pKa (~10–11) .

- Solubility : Tested in polar (water, ethanol) and non-polar (hexane) solvents; expected low water solubility due to hydrophobic cyclohexyl/propyl groups .